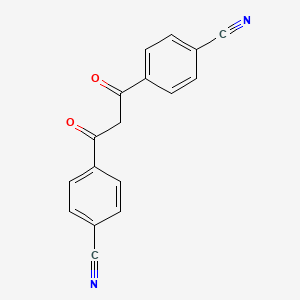
4,4'-Malonyldibenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Malonyldibenzonitrile is an organic compound with the molecular formula C17H10N2O2 and a molecular weight of 274.27 g/mol . It is also known by its systematic name, 4,4’- (1,3-dioxo-1,3-propanediyl)bis-Benzonitrile . This compound is characterized by the presence of two benzonitrile groups connected by a malonyl group, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
The synthesis of 4,4’-Malonyldibenzonitrile typically involves the reaction of benzonitrile derivatives with malonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product with high purity .
Industrial production methods for 4,4’-Malonyldibenzonitrile may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
4,4’-Malonyldibenzonitrile undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4,4’-Malonyldibenzonitrile has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 4,4’-Malonyldibenzonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a fluorescent probe by binding to lipid droplets and emitting fluorescence upon excitation . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
4,4’-Malonyldibenzonitrile can be compared with other similar compounds, such as:
4,4’-Dinitrobibenzyl: This compound has nitro groups instead of nitrile groups, leading to different chemical reactivity and applications.
4,4’-Diaminobutyric acid: This compound contains amino groups and is used as a GABA transaminase inhibitor, highlighting its different biological activity compared to 4,4’-Malonyldibenzonitrile.
The uniqueness of 4,4’-Malonyldibenzonitrile lies in its specific structure, which allows it to participate in a variety of chemical reactions and applications that are distinct from those of its similar compounds .
Propriétés
Formule moléculaire |
C17H10N2O2 |
|---|---|
Poids moléculaire |
274.27 g/mol |
Nom IUPAC |
4-[3-(4-cyanophenyl)-3-oxopropanoyl]benzonitrile |
InChI |
InChI=1S/C17H10N2O2/c18-10-12-1-5-14(6-2-12)16(20)9-17(21)15-7-3-13(11-19)4-8-15/h1-8H,9H2 |
Clé InChI |
LZVNVZXXLUCDLL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)C(=O)CC(=O)C2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


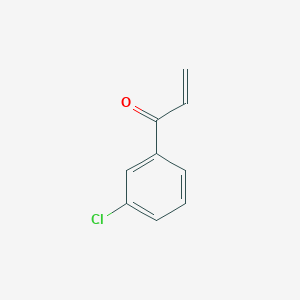
![1,3,5,7-Tetrakis[(4-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13131771.png)
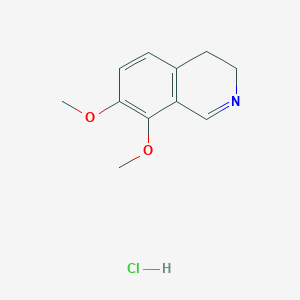
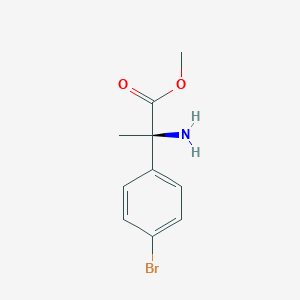
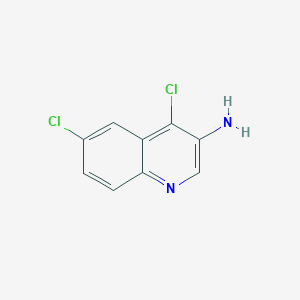
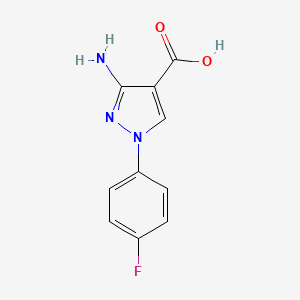
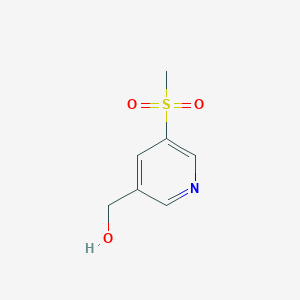

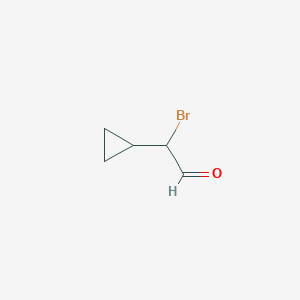

![[2,2'-Bithiophene]-3-carbonitrile](/img/structure/B13131835.png)
![[2,2'-Bipyridine]-4,4'-dicarboxylic acid tetrahydrate](/img/structure/B13131854.png)
![2-((3R,3aR,3bS,4R,7R,7aS)-3,7-Dimethyloctahydro-1H-cyclopenta[1,3]cyclopropa[1,2]benzen-4-yl)propan-2-ol](/img/structure/B13131858.png)
![Benzyl 5,7-dichlorospiro[pyrano[4,3-d]pyrimidine-1,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13131860.png)
